![molecular formula C20H25N5O5 B2991865 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 848219-37-4](/img/structure/B2991865.png)
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
Research on compounds closely related to 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has focused on their molecular structures. For instance, the study of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline reveals that the purine fused-ring skeleton is planar, with the morpholine ring adopting a chair conformation. This structural analysis is critical for understanding the compound's interactions at a molecular level (Karczmarzyk et al., 1995).
Pharmacological Applications
A variety of pharmacological studies have been conducted on derivatives of this compound. For example, certain derivatives have been synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity, along with their adrenoreceptor affinities. Some derivatives, such as those with 8-alkylamino substituents, displayed significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia (Chłoń-Rzepa et al., 2004).
Chemical Synthesis and Reactivity
Studies also focus on the synthesis and reactivity of similar compounds. For example, research on the synthesis of optically active tetrahydroquinolines involves the reaction of enamine derivatives, illustrating the synthetic utility of these compounds in producing complex chemical structures (Soccolini et al., 1984).
Antimicrobial and Antiviral Research
Further research into derivatives of 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has explored their antimicrobial and antiviral potential. These studies aim to develop new agents for the treatment of infectious diseases, leveraging the unique properties of purine derivatives (Ivanchenko, 2018).
properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-22-17-16(18(27)23(2)20(22)28)25(19(21-17)24-8-10-29-11-9-24)12-14(26)13-30-15-6-4-3-5-7-15/h3-7,14,26H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWSLVLECUNWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(COC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione |
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